molecular formula C17H20N2O3S2 B2605642 N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251675-86-1

N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2605642
CAS No.: 1251675-86-1
M. Wt: 364.48
InChI Key: KIBFVUWUFBJZOP-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Once the thiophene ring is prepared, it undergoes further functionalization to introduce the carboxamide group. This step often involves the use of reagents such as thionyl chloride to convert the carboxylic acid to an acid chloride, followed by reaction with an amine to form the carboxamide.

The introduction of the cyclopropyl group and the dimethylphenyl group can be achieved through various alkylation and sulfonation reactions. These steps require careful control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to improve efficiency and reduce costs. Techniques such as continuous flow chemistry and process intensification may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the dimethylphenyl group.

Scientific Research Applications

N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxylate
  • N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-sulfonamide

Uniqueness

N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds rigidity to the molecule, while the dimethylphenyl and thiophene groups contribute to its potential biological activity.

Properties

IUPAC Name

N-cyclopropyl-3-[(3,4-dimethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-11-4-7-14(10-12(11)2)19(3)24(21,22)15-8-9-23-16(15)17(20)18-13-5-6-13/h4,7-10,13H,5-6H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBFVUWUFBJZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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